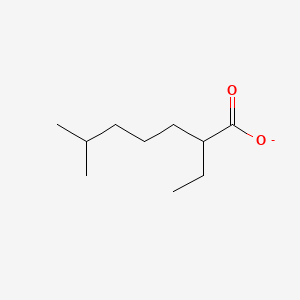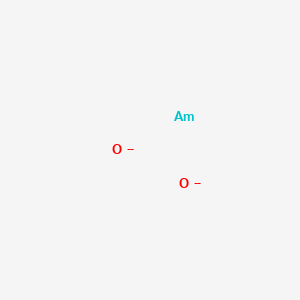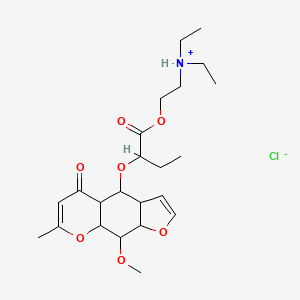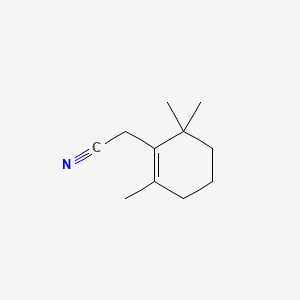![molecular formula C44H86NO8P B13753181 (2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is a phosphatidylcholine compound, which is a type of phospholipid. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by the presence of stearoyl and oleoyl acyl groups at positions 1 and 2, respectively, on the glycerol backbone, with a phosphorylcholine group attached to the third position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine typically involves the esterification of glycerol with stearic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphorylcholine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific lipases are used to catalyze the esterification reactions. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, large-scale production may utilize continuous flow reactors to optimize reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerophosphorylcholine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions, along with specific enzymes like phospholipases, are commonly employed for hydrolysis.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts and controlled reaction environments.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free stearic acid, oleic acid, and glycerophosphorylcholine.
Substitution: Compounds with modified phosphorylcholine groups.
Aplicaciones Científicas De Investigación
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine involves its integration into cell membranes, where it contributes to membrane fluidity and stability. The compound can interact with membrane proteins and influence signaling pathways by modulating the local lipid environment. Its phosphorylcholine group can also participate in interactions with other biomolecules, affecting various cellular processes .
Comparación Con Compuestos Similares
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with the phosphorylcholine group at the third position.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Contains a phosphoserine group instead of phosphorylcholine.
Uniqueness: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is unique due to its specific acyl group arrangement and the presence of the phosphorylcholine group at the first position. This configuration can influence its behavior in biological membranes and its interactions with other molecules, making it distinct from other similar phospholipids .
Propiedades
Fórmula molecular |
C44H86NO8P |
|---|---|
Peso molecular |
788.1 g/mol |
Nombre IUPAC |
[(2S)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m0/s1 |
Clave InChI |
ATHVAWFAEPLPPQ-FLHXZNPISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)








![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)

